molecular formula C14H17Cl2N3O2 B12681600 2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- CAS No. 107659-63-2

2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-

Cat. No.: B12681600
CAS No.: 107659-63-2
M. Wt: 330.2 g/mol
InChI Key: WVTFOPNSTSYIHT-KBPBESRZSA-N
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Description

2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring and dichlorophenyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Pentanediol Backbone: This can be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Pharmaceutical applications may include the development of new drugs, particularly antifungal or anticancer agents, due to the biological activity of triazole rings.

Industry

In industry, such compounds can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

The unique combination of the pentanediol backbone, dichlorophenyl group, and triazole ring in 2,3-Pentanediol, 4-methyl-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

107659-63-2

Molecular Formula

C14H17Cl2N3O2

Molecular Weight

330.2 g/mol

IUPAC Name

(2R,3S)-2-(2,4-dichlorophenyl)-4-methyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol

InChI

InChI=1S/C14H17Cl2N3O2/c1-9(2)13(20)14(21,6-19-8-17-7-18-19)11-4-3-10(15)5-12(11)16/h3-5,7-9,13,20-21H,6H2,1-2H3/t13-,14-/m0/s1

InChI Key

WVTFOPNSTSYIHT-KBPBESRZSA-N

Isomeric SMILES

CC(C)[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O

Canonical SMILES

CC(C)C(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O

Origin of Product

United States

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